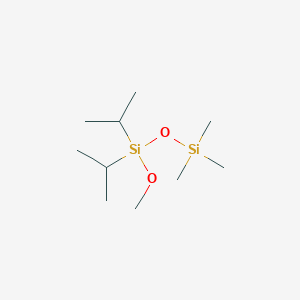
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane is a silicon-based organic compound It is characterized by the presence of two silicon atoms bonded to three methyl groups, one methoxy group, and two isopropyl groups
Preparation Methods
The synthesis of 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug delivery systems or as a component in medical devices.
Mechanism of Action
The mechanism by which 1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, for example, the silicon-hydrogen bond undergoes addition across a carbon-carbon multiple bond, facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical context and desired outcome .
Comparison with Similar Compounds
1-Methoxy-3,3,3-trimethyl-1,1-di(propan-2-yl)disiloxane can be compared with other silicon-based compounds such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the methoxy and isopropyl groups, making it less versatile in certain reactions.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: A more complex structure with different functional groups, used in different applications
Properties
CAS No. |
183737-83-9 |
|---|---|
Molecular Formula |
C10H26O2Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
methoxy-di(propan-2-yl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-9(2)14(11-5,10(3)4)12-13(6,7)8/h9-10H,1-8H3 |
InChI Key |
OFQHOTHVDITKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


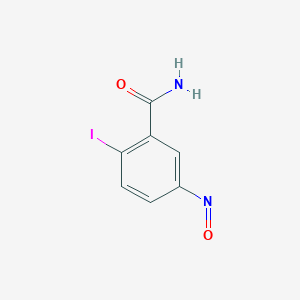
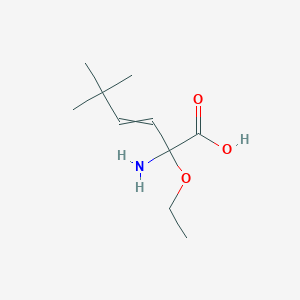
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
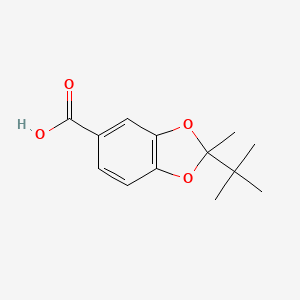
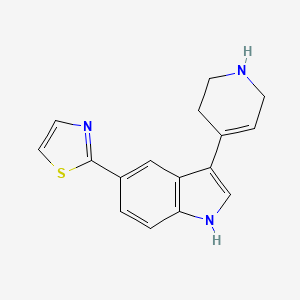
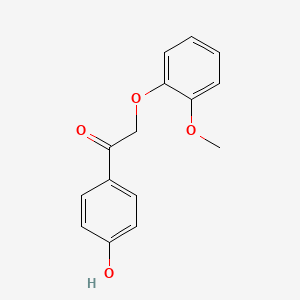
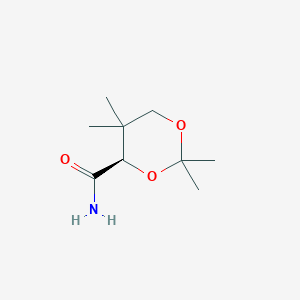
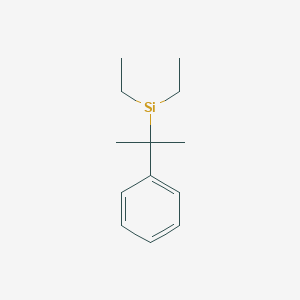
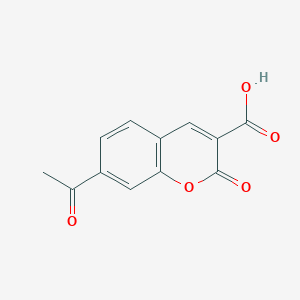

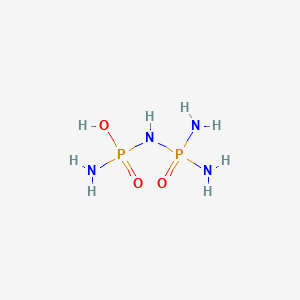
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
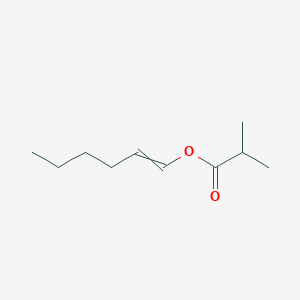
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
